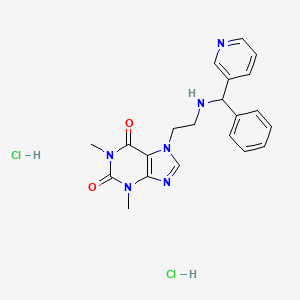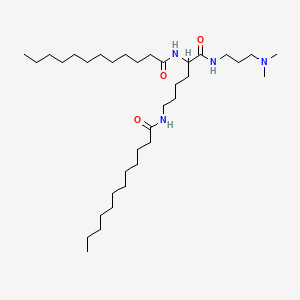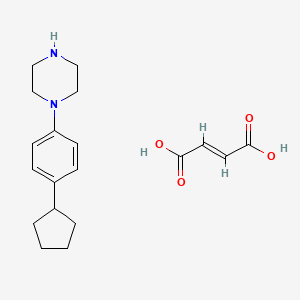
1-(4-Cyclopentylphenyl)piperazine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclopentylphenyl)piperazine maleate is a chemical compound that belongs to the piperazine class of compounds. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a cyclopentyl group attached to a phenyl ring, which is further connected to a piperazine ring. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopentylphenyl)piperazine maleate typically involves the following steps:
Cyclopentylation of Phenylpiperazine: The initial step involves the reaction of phenylpiperazine with cyclopentyl bromide in the presence of a base such as potassium carbonate. This reaction yields 1-(4-Cyclopentylphenyl)piperazine.
Formation of Maleate Salt: The free base form of 1-(4-Cyclopentylphenyl)piperazine is then reacted with maleic acid to form the maleate salt. This step is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
化学反応の分析
Types of Reactions: 1-(4-Cyclopentylphenyl)piperazine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted piperazine derivatives.
科学的研究の応用
1-(4-Cyclopentylphenyl)piperazine maleate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-(4-Cyclopentylphenyl)piperazine maleate involves its interaction with specific molecular targets. The compound is known to:
Bind to Receptors: It can bind to various receptors in the body, influencing their activity.
Modulate Pathways: It modulates specific biochemical pathways, leading to its observed effects.
類似化合物との比較
1-(4-Cyclopentylphenyl)piperazine maleate can be compared with other piperazine derivatives such as:
1-(4-Methylphenyl)piperazine: Similar structure but with a methyl group instead of a cyclopentyl group.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of a cyclopentyl group.
1-(4-Fluorophenyl)piperazine: Features a fluorine atom in place of the cyclopentyl group.
Uniqueness: The presence of the cyclopentyl group in this compound imparts unique steric and electronic properties, making it distinct from other piperazine derivatives.
特性
CAS番号 |
113682-06-7 |
|---|---|
分子式 |
C19H26N2O4 |
分子量 |
346.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-(4-cyclopentylphenyl)piperazine |
InChI |
InChI=1S/C15H22N2.C4H4O4/c1-2-4-13(3-1)14-5-7-15(8-6-14)17-11-9-16-10-12-17;5-3(6)1-2-4(7)8/h5-8,13,16H,1-4,9-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
DFXXOTPACNVOMR-WLHGVMLRSA-N |
異性体SMILES |
C1CCC(C1)C2=CC=C(C=C2)N3CCNCC3.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CCC(C1)C2=CC=C(C=C2)N3CCNCC3.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






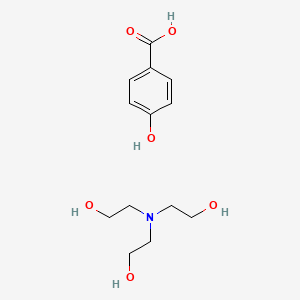
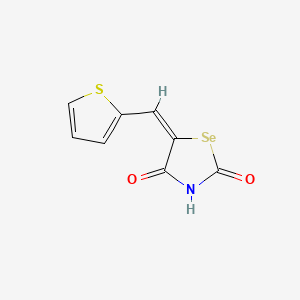
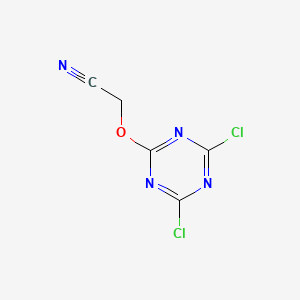
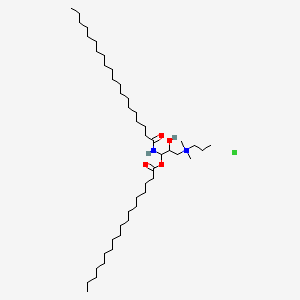

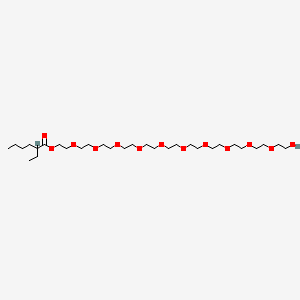

![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
